1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate
Description
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate is a chemically modified pyrrolopyridine derivative characterized by three key substituents:
- 4-Bromo group: Enhances electrophilicity and reactivity in cross-coupling reactions .
- 1-(Phenylsulfonyl) group: Acts as a protective group for the pyrrole nitrogen, improving stability and directing regioselectivity in further functionalization .
- 2-Methanesulfonate ester: Derived from the parent 2-methanol group, this modification increases solubility and serves as a leaving group in nucleophilic substitution reactions.
The molecular formula of the core structure (excluding the methanesulfonate group) is C₁₄H₁₁BrN₂O₂S (MW: 351.22 g/mol) based on analogous compounds . The methanesulfonate addition increases the molecular weight to C₁₅H₁₄BrN₂O₅S₂ (MW: 445.33 g/mol).
Properties
Molecular Formula |
C15H13BrN2O5S2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H13BrN2O5S2/c1-24(19,20)23-10-11-9-13-14(16)7-8-17-15(13)18(11)25(21,22)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YSJYNBSTYGLYDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate typically involves multiple steps. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate brominated precursor, followed by sulfonylation and methanesulfonate formation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of cell signaling pathways, particularly those involving fibroblast growth factor receptors (FGFRs).
Medicine: The compound has shown promise as an inhibitor of FGFRs, which are implicated in various cancers.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 4-bromo substituent in the target compound and its analogs (e.g., ) facilitates Suzuki-Miyaura cross-coupling, whereas 5-bromo derivatives (e.g., ) are less reactive due to steric hindrance.
- Sulfonyl Groups : The phenylsulfonyl group in the target compound and stabilizes the pyrrole nitrogen against oxidation, contrasting with unprotected analogs (e.g., 1H-pyrrolo[2,3-b]pyridine in ), which are prone to decomposition.
- Methanesulfonate vs. Methanol: The 2-methanesulfonate ester improves aqueous solubility compared to the parent 2-methanol, critical for pharmacokinetic optimization .
Pharmacological Relevance
While direct pharmacological data for the target compound are unavailable, structurally related pyrrolopyridines exhibit notable bioactivity:
- Kinase Inhibition : 5-Bromo-3-(phenylethynyl) derivatives show inhibitory activity against kinases like JAK2, suggesting therapeutic relevance in oncology .
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